molecular formula C11H19NO4 B141770 (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 261165-05-3

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B141770
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-JGVFFNPUSA-N
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Description

The compound (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a structural analog of natural amino acids and is related to compounds that have been studied for their potential biological activities. The presence of the tert-butoxycarbonyl (Boc) group indicates that it is a protected amino acid, which is often used in peptide synthesis to prevent unwanted side reactions.

Synthesis Analysis

The synthesis of related cyclopentanecarboxylic acid derivatives has been explored in various studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares the cyclopentane core and amino acid functionality with our compound of interest, was investigated as a potential analog of serine and threonine, and as part of an antitumor agent, cycloleucine . Another study described a scalable synthesis of a bicyclic compound with a tert-butoxycarbonyl group, which demonstrates the interest in synthesizing complex structures with Boc-protected amino groups . Additionally, an improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was achieved using milder and more selective conditions, highlighting the importance of optimizing synthesis routes for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has been analyzed in several studies. For example, the absolute configuration of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid was determined using spectral data and their effects on neuronal excitation were evaluated . The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing details about the conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected amino acids typically focus on their use in peptide synthesis. The Boc group is a common protecting group that can be removed under acidic conditions, allowing for the selective deprotection and coupling of amino acids. The studies provided do not directly address the chemical reactions of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, but they do provide insight into the synthesis and handling of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which imparts steric bulk and affects solubility and reactivity. The conformational analysis of a related compound showed multiple low-energy conformations, suggesting flexibility in the molecular structure, which could influence its physical properties . The studies do not provide specific data on the physical and chemical properties of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, but they do offer a context for understanding how such properties might be analyzed and interpreted.

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

The compound (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is notable for its application in catalytic non-enzymatic kinetic resolution (KR) processes. This method, which leverages chiral catalysts for asymmetric synthesis, is significant in organic chemistry for producing enantiopure compounds with high enantioselectivity and yield. Such processes are pivotal for developing pharmaceuticals and other chiral substances (Pellissier, 2011).

Amino Acid Functionalization of Quantum Dots

Amino acids, including (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, are utilized in the functionalization of carbon-based quantum dots. This application significantly enhances the electronic and optical properties of quantum dots, making them highly suitable for optoelectronic devices. Amino acid-functionalized quantum dots exhibit improved solubility, sustainability, and biocompatibility, which are essential for their use in sensors and energy storage systems (Ravi et al., 2021).

Synthesis of β-Amino Acid Derivatives

The synthesis and transformations of β-amino acid derivatives, including (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, leverage various metathesis reactions. These processes are crucial for accessing a wide range of alicyclic β-amino acids and other densely functionalized derivatives. Such compounds have considerable impact in drug research, underscoring the versatility and efficiency of metathesis reactions in medicinal chemistry (Kiss et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145654
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

CAS RN

261165-05-3, 410090-37-8
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261165-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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